1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of an isatin derivative with an amine. For example, one synthetic route employs a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester to yield the desired quinazolin-4(3H)-one scaffold .
Molecular Structure Analysis
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including Michael additions and intramolecular cyclizations. For instance, the amino group of the anthranilamide moiety can react with a ketoalkyne to form an enaminone intermediate, which subsequently undergoes cyclization .
Scientific Research Applications
Molecular Modeling and Synthesis
- α1-Adrenoceptor Antagonists : A study focused on the design, synthesis, and evaluation of quinazolinone-arylpiperazine derivatives as promising α1-adrenoceptor antagonists. These compounds showed significant hypotensive activity and α1-blocking activity, suggesting their potential in developing treatments for conditions mediated by α1-adrenoceptors (Abou-Seri, Abouzid, & El Ella, 2011).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited potential antibacterial activity against various strains, including antibiotic-resistant strains, as well as antifungal activity, demonstrating their applicability in addressing microbial infections (Babu, Srinivasulu, & Kotakadi, 2015).
Insecticidal Efficacy
- Insecticide Development : The synthesis of novel bis quinazolinone derivatives and their evaluation for insecticidal efficacy highlights the potential use of such compounds in developing new insecticides. The study showcases the structural features necessary for potent insecticidal activity (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
Anti-inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Agents : Research into 6,8-dibromo-4(3H)-quinazolinone derivatives revealed their promising anti-inflammatory and analgesic properties. These compounds, incorporated into diverse N and O heterocyclic moieties, showed significant activity in experimental animals, indicating their potential for developing new anti-inflammatory and analgesic drugs (Mosaad, Mohsen, Emad, Abotaleb, Salwa, & Marwa, 2010).
Antipsychotic Agents
- Antipsychotic Drug Development : The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were conducted, focusing on their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. This study aids in understanding the structural requirements for potent antipsychotic activity, contributing to the development of new therapeutic agents for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Mechanism of Action
Target of Action
The compound, also known as “1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide” or “EU-0027073”, is a derivative of 2,3-Dihydroquinazolin-4-one (DHQ) . DHQ is a nitrogen-containing heterocyclic compound that serves as a core structural component in various biologically active compounds . .
Mode of Action
Dhq derivatives have been shown to exhibit various biological properties
Biochemical Pathways
Dhq derivatives have been associated with various biological activities . The affected pathways and their downstream effects would depend on the specific targets of EU-0027073.
Result of Action
Dhq derivatives have been associated with various biological activities . The specific effects of EU-0027073 would depend on its interaction with its targets.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c22-19(29)21(25-10-4-1-5-11-25)8-12-24(13-9-21)17(27)14-26-18(28)15-6-2-3-7-16(15)23-20(26)30/h2-3,6-7H,1,4-5,8-14H2,(H2,22,29)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBNELEPPJCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.